

# Technical Guide: (R)-2-Methylmorpholine Hydrochloride

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## Compound of Interest

Compound Name: 2-Methylmorpholine hydrochloride

CAS No.: 59229-57-1

Cat. No.: B1592565

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CAS: 168038-14-0 Formula: C<sub>5</sub>H<sub>12</sub>ClNO Molecular Weight: 137.61 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Executive Summary: The "Magic Methyl" of Morpholines

(R)-2-Methylmorpholine hydrochloride is not merely a reagent; it is a strategic stereochemical tool in modern drug discovery. While the morpholine ring is a ubiquitous "privileged scaffold" used to optimize solubility and pharmacokinetic (PK) profiles, the introduction of a methyl group at the C2 position creates a chiral center that profoundly alters the molecule's vector and metabolic fate.

This guide details the technical specifications, asymmetric synthesis, and medicinal chemistry applications of (R)-2-Methylmorpholine hydrochloride. It is designed for researchers seeking to leverage the "methyl effect" to lock conformations, block metabolic hotspots, or enhance selectivity in kinase and GPCR inhibitor design.

## Chemical Identity & Physical Specifications

Accurate characterization is the bedrock of reproducible science. The following data distinguishes the (R)-enantiomer from its racemate and (S)-counterpart.

## Core Identity Table

Parameter	Specification	Notes
IUPAC Name	(2R)-2-methylmorpholine;hydrochloride	
CAS Number	168038-14-0	Distinct from free base (CAS 790184-33-7)
MDL Number	MFCD11506702	
Appearance	White to off-white crystalline solid	Hygroscopic nature
Chirality	(R)-Enantiomer	C2 stereocenter
Salt Form	Hydrochloride (1:[1][2][3][4][5][6][7][8][9][10][11]1)	Enhances stability and water solubility
Solubility	High in H <sub>2</sub> O, MeOH, DMSO	Poor in non-polar solvents (Hexane, Et <sub>2</sub> O)

## Stereochemical Validation

To ensure the integrity of the chiral center during synthesis or procurement:

- Optical Rotation: Specific rotation is typically positive ( ) in methanol, though concentration-dependent.
- Chiral HPLC: Required to verify enantiomeric excess (ee), typically >98% for pharmaceutical applications.

## Asymmetric Synthesis & Manufacturing

Reliance on racemic resolution is inefficient and yield-limiting. The preferred route for high-purity (R)-2-Methylmorpholine HCl utilizes Chiral Pool Synthesis, leveraging naturally occurring chiral amino alcohols.

## Recommended Route: Intramolecular Cyclization

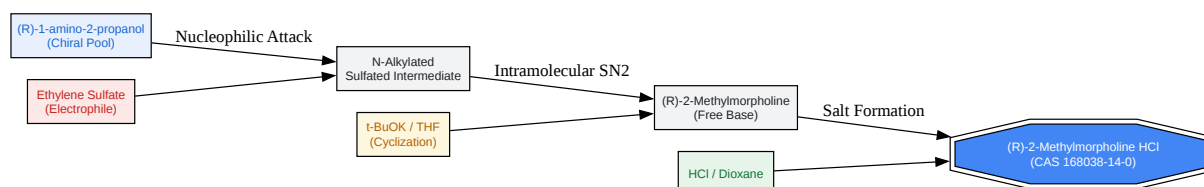
This protocol utilizes (R)-1-amino-2-propanol as the chiral template, ensuring the stereocenter is defined from the start, avoiding expensive chiral chromatography later.

### Protocol: The Ethylene Sulfate Method (Redox-Neutral)

Rationale: This modern approach avoids harsh chlorinating agents and preserves optical purity.

- Reagents: (R)-1-amino-2-propanol, Ethylene sulfate (cyclic sulfate), Potassium tert-butoxide (-BuOK), THF/Toluene.
- Step 1 (N-Alkylation): React (R)-1-amino-2-propanol with ethylene sulfate under basic conditions. The amine attacks the sulfate electrophile, opening the ring to form a sulfated intermediate.
- Step 2 (Cyclization): Strong base promotes intramolecular displacement of the sulfate leaving group by the hydroxyl oxygen, closing the morpholine ring.
- Step 3 (Salt Formation): The crude free base is dissolved in diethyl ether or ethanol and treated with anhydrous HCl gas/dioxane to precipitate the hydrochloride salt.

### Reaction Workflow Diagram



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Figure 1: Chiral pool synthesis of (R)-2-Methylmorpholine HCl via ethylene sulfate cyclization.

## Applications in Drug Design (SAR)

The (R)-2-methyl group is not a passive spectator; it exerts significant steric and electronic effects.

### Conformation Locking

The methyl group at C2 prefers an equatorial position to minimize 1,3-diaxial interactions. This biases the morpholine ring into a specific chair conformation.

- Benefit: If the target receptor pocket is narrow or chiral, the (R)-isomer may bind with 10-100x higher affinity than the (S)-isomer or the flexible unsubstituted morpholine.

### Metabolic Stability (The "Methyl Block")

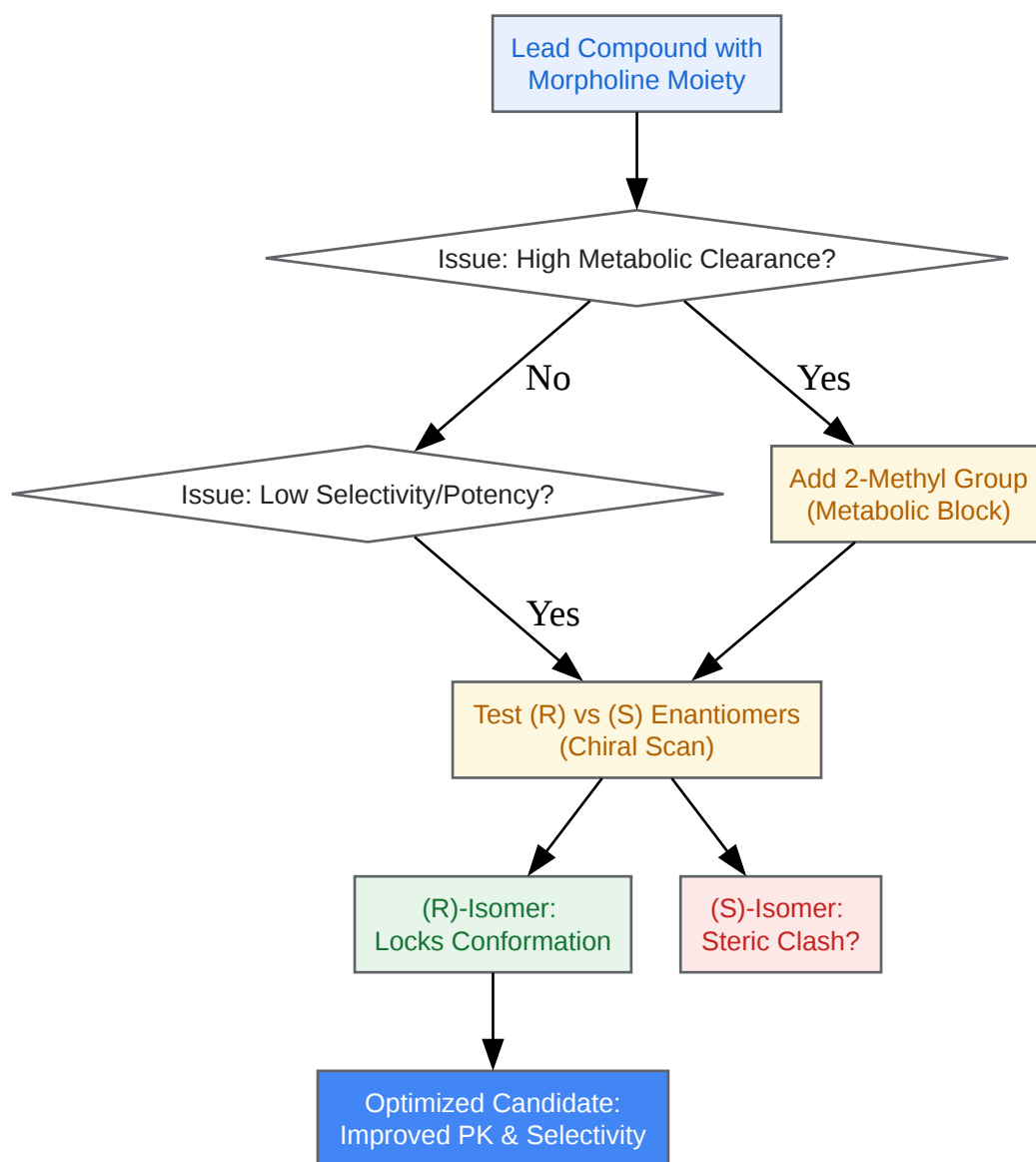
Unsubstituted morpholines are susceptible to oxidative metabolism (N-dealkylation or ring hydroxylation).

- Mechanism: Placing a methyl group adjacent to the oxygen or nitrogen can sterically hinder Cytochrome P450 enzymes from accessing the ring carbons.
- Result: Increased half-life ( ) and reduced clearance.

### Lipophilicity Modulation[1]

- LogP Shift: The methyl group adds slight lipophilicity (+0.3 to +0.5 LogP), which can improve blood-brain barrier (BBB) penetration for CNS targets (e.g., antidepressants like Viloxazine analogs).

Decision Logic: When to Use (R)-2-Me-Morpholine



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Figure 2: Strategic decision tree for incorporating (R)-2-Methylmorpholine in Lead Optimization.

## Handling, Stability & Safety

As a hydrochloride salt, the compound is significantly more stable than its free base liquid form, but specific precautions are required.

- **Hygroscopicity:** The salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon). Exposure to moisture can lead to "clumping" and difficulty in accurate weighing.

- Stoichiometry: When using in reactions, remember to add a neutralizing base (e.g., Triethylamine, DIPEA, or Carbonate) to liberate the nucleophilic free amine in situ.
  - Equation:
- Safety (GHS07):
  - H302: Harmful if swallowed.[3][9]
  - H315/H319: Causes skin and serious eye irritation.[3][9]
  - PPE: Nitrile gloves and safety glasses are mandatory. Avoid dust inhalation.

## References

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